molecular formula C23H33N5O7S B13897771 2-[3-(2,5-Dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid

2-[3-(2,5-Dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid

Cat. No.: B13897771
M. Wt: 523.6 g/mol
InChI Key: KWNGAZCDAJSVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(N-Maleimidylpropionyl)biocytin is a versatile biotinylating reagent and thiol-specific probe. It is known for its ability to detect protein sulfhydryl groups on dot blots in the femtomole range . This compound is widely used in various biochemical and molecular biology applications due to its specificity and efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Maleimidylpropionyl)biocytin involves the reaction of biocytin with maleimide derivatives. The process typically includes the following steps:

Industrial Production Methods

Industrial production methods for 3-(N-Maleimidylpropionyl)biocytin are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure high purity and consistency of the product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-(N-Maleimidylpropionyl)biocytin involves the formation of a covalent bond between the maleimide group and the sulfhydryl group of a protein or peptide. This reaction results in the biotinylation of the target molecule, allowing for its detection and purification using streptavidin-based methods .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-Maleimidylpropionyl)biocytin is unique due to its high specificity for sulfhydryl groups and its ability to form stable thioether bonds. This makes it an ideal choice for applications requiring precise and efficient biotinylation .

Properties

Molecular Formula

C23H33N5O7S

Molecular Weight

523.6 g/mol

IUPAC Name

2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid

InChI

InChI=1S/C23H33N5O7S/c29-17(7-2-1-6-16-21-15(13-36-16)26-23(35)27-21)24-11-4-3-5-14(22(33)34)25-18(30)10-12-28-19(31)8-9-20(28)32/h8-9,14-16,21H,1-7,10-13H2,(H,24,29)(H,25,30)(H,33,34)(H2,26,27,35)

InChI Key

KWNGAZCDAJSVLC-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2

Origin of Product

United States

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